molecular formula C8H6BrN3 B1589446 2-(4-Bromo-1H-imidazol-1-YL)pyridine CAS No. 556775-77-0

2-(4-Bromo-1H-imidazol-1-YL)pyridine

Cat. No.: B1589446
CAS No.: 556775-77-0
M. Wt: 224.06 g/mol
InChI Key: WZHQVFWUCYJDJS-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-bromoimidazole moiety. Its molecular formula is C₈H₅BrN₃, with a molar mass of 223.05 g/mol (CAS No. 112581-95-0) . This compound is structurally significant due to the presence of both pyridine and imidazole rings, which are known to confer diverse biological and chemical properties. Imidazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, while pyridine moieties enhance electronic and coordination properties .

Market analyses indicate that this compound is utilized in pharmaceutical and agrochemical industries, with projected growth driven by demand for novel bioactive molecules .

Properties

IUPAC Name

2-(4-bromoimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHQVFWUCYJDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466915
Record name 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556775-77-0
Record name 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-imidazol-1-yl)pyridine typically involves the reaction of 4-bromoimidazole with a pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromoimidazole is reacted with a boronic acid derivative of pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
2-(4-Bromo-1H-imidazol-1-YL)pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. Its bromine atom enhances reactivity, allowing for substitution reactions that can lead to the formation of more complex structures. This property is particularly useful in designing new pharmaceutical agents.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains demonstrate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

The compound's ability to inhibit both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics .

Anticancer Potential
Studies have explored the compound's role as an anticancer agent, particularly through its interaction with enzymes involved in cancer cell proliferation. The imidazole ring can modulate various signaling pathways, potentially leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development
Ongoing research aims to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer and chronic infections. Its structural analogs are being synthesized and tested for improved potency against specific molecular targets such as Indoleamine 2,3-dioxygenase (IDO), which is crucial in immune suppression .

Material Science

Organic Semiconductors
The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors. Its ability to form stable complexes with other materials can enhance the performance of electronic devices.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, highlighting how modifications can enhance biological activity:

  • Enzyme Inhibition Studies: A systematic investigation into enzyme inhibitors revealed that halogen substitutions, like bromine in this compound, significantly improve interaction with microbial targets .
  • BRAF Inhibitors: Research on related compounds has shown that modifications to the imidazole scaffold can yield potent BRAF inhibitors, suggesting potential pathways for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs of 2-(4-Bromo-1H-imidazol-1-yl)pyridine, emphasizing substituent variations and their implications:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
This compound 112581-95-0 C₈H₅BrN₃ 223.05 Bromine at imidazole C4 Pharmaceutical intermediates
2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine 1353855-82-9 C₈H₅BrClN₃ 258.5 Chlorine at pyridine C4 Enhanced halogen reactivity
6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine N/A C₁₀H₉BrN₃O 267.11 Methoxy at pyridine C2, methyl at imidazole C4 Improved solubility
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine 1201802-61-0 C₁₃H₉BrN₄ 301.14 Additional pyridine at imidazole C2 Research applications (e.g., kinase inhibitors)
2-Bromo-6-fluoroimidazo[1,2-a]pyridine 6188-23-4 C₇H₅BrFN₂ 228.03 Fluorine at pyridine C6, fused rings Fluorescent probes

Key Observations :

  • Halogen Effects : Bromine at imidazole C4 (parent compound) enhances electrophilicity, aiding cross-coupling reactions. Chlorine substitution (CAS 1353855-82-9) increases steric hindrance and alters reactivity patterns .
  • Functional Group Modifications : Methoxy groups (CAS N/A) improve solubility in polar solvents, critical for drug formulation .
  • Fused Ring Systems : Compounds like 2-Bromo-6-fluoroimidazo[1,2-a]pyridine exhibit fluorescence, expanding utility in bioimaging .

Crystallographic and Analytical Data

Structural characterization of these compounds often employs X-ray crystallography (e.g., SHELX programs) and spectroscopic methods (¹H/¹³C NMR, GC-MS) . For instance:

  • The title compound in exhibits intermolecular hydrogen bonding (N–H⋯O, C–H⋯Br), influencing crystal packing and stability .
  • SHELXL refinement is widely used for small-molecule analysis, ensuring accurate bond-length and angle measurements .

Biological Activity

2-(4-Bromo-1H-imidazol-1-YL)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a brominated imidazole moiety attached to a pyridine ring. This unique structure contributes to its biological efficacy, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Specifically, derivatives of this compound have been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a critical role in tumor immune evasion.

Case Study: IDO Inhibition

A systematic study revealed that certain derivatives of imidazole-based compounds, including this compound, significantly inhibit IDO activity. The most potent inhibitors demonstrated a ten-fold increase in potency compared to standard references. The binding interactions were primarily focused on key amino acids within the active site of the enzyme .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies reveal that this compound exhibits activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.008 - 0.025 mg/mL
Enterococcus faecalis0.020 - 0.050 mg/mL
Pseudomonas aeruginosa0.010 - 0.040 mg/mL

These findings suggest that the halogen substituents, particularly bromine, enhance the bioactivity of the molecule against bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against various fungal pathogens.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The compound's effectiveness against these fungi indicates its potential as a therapeutic agent in treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • IDO Inhibition : By binding to the active site of IDO, it disrupts the enzyme's function, thereby enhancing anti-tumor immunity.
  • Antimicrobial Mechanism : The compound likely interferes with bacterial cell wall synthesis or disrupts metabolic pathways essential for bacterial survival.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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